3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[1,2-A]pyrimidin-4-one core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazolidinone ring.
- Introduction of the isobutyl group.
- Formation of the pyrido[1,2-A]pyrimidin-4-one core.
- Coupling of the morpholine ring.
Each step requires specific reagents, catalysts, and conditions such as temperature, pressure, and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
- Inhibiting enzyme activity.
- Modulating receptor function.
- Interfering with nucleic acid synthesis or function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Pyrido[1,2-A]pyrimidin-4-ones: Studied for their potential anticancer activities.
Morpholine derivatives: Used in various pharmaceutical applications.
Uniqueness
The uniqueness of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its combination of these structural motifs, which may confer a unique set of biological activities and chemical reactivity.
Properties
CAS No. |
381712-65-8 |
---|---|
Molecular Formula |
C21H24N4O3S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S2/c1-13(2)11-25-20(27)16(30-21(25)29)10-15-18(23-6-8-28-9-7-23)22-17-5-4-14(3)12-24(17)19(15)26/h4-5,10,12-13H,6-9,11H2,1-3H3/b16-10- |
InChI Key |
ZGLBSRLJMNAECV-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1 |
Origin of Product |
United States |
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